4-Ethynyl-2-methoxyhexahydro-2H-cyclopenta[b]furan
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Overview
Description
4-Ethynyl-2-methoxyhexahydro-2H-cyclopenta[b]furan is a complex organic compound belonging to the class of cyclopenta[b]furans. This compound is characterized by its unique structure, which includes an ethynyl group and a methoxy group attached to a hexahydro-2H-cyclopenta[b]furan ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-2-methoxyhexahydro-2H-cyclopenta[b]furan typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopenta[b]furan Ring: The initial step involves the formation of the cyclopenta[b]furan ring through a cyclization reaction. This can be achieved using a Diels-Alder reaction between a diene and a dienophile, followed by subsequent functional group modifications.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the cyclopenta[b]furan ring is replaced by a methoxy group using a methoxide ion.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-2-methoxyhexahydro-2H-cyclopenta[b]furan undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where it can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium methoxide (NaOMe), halides, amines
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated compounds, amines
Scientific Research Applications
4-Ethynyl-2-methoxyhexahydro-2H-cyclopenta[b]furan has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Ethynyl-2-methoxyhexahydro-2H-cyclopenta[b]furan involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the methoxy group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6a-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-carboxylate: Similar structure with an ethyl ester group instead of an ethynyl group.
6a-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-yl methanol: Similar structure with a hydroxymethyl group instead of an ethynyl group.
2H-Cyclohepta[b]furan-2-one: Similar furan ring structure but with different substituents.
Uniqueness
4-Ethynyl-2-methoxyhexahydro-2H-cyclopenta[b]furan is unique due to the presence of both the ethynyl and methoxy groups, which impart distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.
Properties
CAS No. |
61401-35-2 |
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Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
4-ethynyl-2-methoxy-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan |
InChI |
InChI=1S/C10H14O2/c1-3-7-4-5-9-8(7)6-10(11-2)12-9/h1,7-10H,4-6H2,2H3 |
InChI Key |
SXVVXYJRWNFCMB-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC2C(CCC2O1)C#C |
Origin of Product |
United States |
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